rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride
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Overview
Description
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6ClNO2S and a molecular weight of 179.62 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group attached to a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride involves several steps. One common method includes the reaction of (1R,2R)-2-cyanocyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The cyanocyclopropyl group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride can be compared with other similar compounds, such as:
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride: This is a stereoisomer with different spatial arrangement of atoms.
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride: This compound has a trifluoromethyl group instead of a cyano group.
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride: This compound has a difluoromethyl group instead of a cyano group.
The uniqueness of this compound lies in its specific reactivity and the presence of the cyanocyclopropyl group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C5H6ClNO2S |
---|---|
Molecular Weight |
179.63 g/mol |
IUPAC Name |
(2-cyanocyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2 |
InChI Key |
WKNVLVDCXSBSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C#N)CS(=O)(=O)Cl |
Origin of Product |
United States |
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